3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one: is a heterocyclic compound with the molecular formula C7H6F3NO . This compound is characterized by a pyridinone ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes One common method involves the reaction of 3-methylpyridin-2-one with trifluoromethylating agents under controlled conditions The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 3-methyl-5-(chloromethyl)
- 2(1H)-Pyridinone, 3-methyl-5-(bromomethyl)
- 2(1H)-Pyridinone, 3-methyl-5-(iodomethyl)
Uniqueness
The presence of the trifluoromethyl group in 3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its halogenated analogs. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-11-6(4)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYAYWRBLLRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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